![molecular formula C7H10F3N3 B1477948 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1361003-84-0](/img/structure/B1477948.png)
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine, or 1-ethyl-3-trifluoromethylpyrazole (ETFP), is a synthetic compound with a wide range of applications in the field of scientific research. It is an organic compound belonging to the pyrazole family and is used as a precursor in the synthesis of various compounds. Its ability to form stable complexes with metal ions makes it a useful reagent in the synthesis of various compounds. In addition, ETFP is also used as a catalyst in various reactions and as a ligand in coordination chemistry.
Scientific Research Applications
Electrolyte Plasticization in Energy Storage
This compound has been studied for its role in plasticization of polymer blend electrolytes, which are crucial for zinc-ion conducting systems in energy storage devices. The addition of this compound to polymer blends like PEO/PVdF with zinc triflate has shown to enhance the amorphous phase, thereby reducing crystallinity and improving ionic conductivity .
Next-Generation Electronics and Optoelectronics
The structural and electronic properties of related ionic liquids containing the trifluoromethyl group have been targeted for applications in low-power electronics and optoelectronic devices. These compounds provide insights into bonding interactions, conformational changes, and electronic structure, which are vital for the development of advanced electronic materials .
Molecular Interactions and Conformational Analysis
Detailed molecular interaction studies and conformational analyses using density functional theory (DFT) have been conducted on similar compounds. These studies are essential for understanding the behavior of such compounds in various environments, which is critical for designing drugs and materials with specific properties .
Biological Potential in Pharmacology
Compounds with the trifluoromethyl group have been reviewed for their biological potential. They exhibit a range of activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them valuable scaffolds for developing new therapeutic agents .
FDA-Approved Drug Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its pharmacological significance. Research on this group has led to the development of drugs for various diseases and disorders, highlighting the importance of such compounds in medicinal chemistry .
Synthetic Methodologies in Organic Chemistry
Functionalization of pyrazole derivatives, including those with the trifluoromethyl group, is a key area of research in organic synthesis. These methods enable the creation of diverse and complex molecules, which can be used in drug development and other chemical applications .
properties
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRLCMVDVPTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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